FLT3-IN-20

FLT3-ITD FLT3-D835Y Kinase Inhibition

FLT3 mutant-selective AML research requires inhibitors with verified potency across ITD, D835Y gatekeeper, and F691L resistance variants-generic substitution risks confounded data. • IC50 1 nM (FLT3-D835Y), 4 nM (FLT3-ITD), 4 nM (F691L) - uniform nanomolar coverage • CDK2 selectivity ratio = 123 - eliminates CDK2-driven cell-cycle artifacts • In vivo validated: oral 5-10 mg/kg suppresses MV4-11 xenograft tumor growth • Custom synthesis with published scale-up method; ≥98% purity; global delivery

Molecular Formula C28H33N7O2S
Molecular Weight 531.7 g/mol
Cat. No. B14886785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFLT3-IN-20
Molecular FormulaC28H33N7O2S
Molecular Weight531.7 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC3=CC(=NN4C3=NC=C4C5=CC=CC=C5)NC6CCC(CC6)N
InChIInChI=1S/C28H33N7O2S/c29-21-8-10-23(11-9-21)32-27-18-25(28-30-19-26(35(28)33-27)20-6-2-1-3-7-20)31-22-12-14-24(15-13-22)38(36,37)34-16-4-5-17-34/h1-3,6-7,12-15,18-19,21,23,31H,4-5,8-11,16-17,29H2,(H,32,33)
InChIKeyIOMVZMIXBDMKIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FLT3-IN-20 (Compound 34f) Inhibitor Technical Datasheet and Procurement Baseline


FLT3-IN-20, also designated as compound 34f, is a synthetic small-molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) with nanomolar potency against both FLT3 internal tandem duplication (FLT3-ITD) and FLT3-D835Y point mutations [1]. It belongs to the imidazo[1,2-b]pyridazine chemotype and was developed through scaffold hopping to optimize potency and selectivity profiles [1]. The compound is commercially available for research use in cancer biology, particularly for acute myeloid leukemia (AML) models driven by FLT3 mutations.

Mutation coverage Inhibits FLT3-ITD, D835Y, and F691L variants, supporting resistance mutation studies.
Off-target profile High selectivity over CDK2 reduces confounding effects in phenotypic assays.
Model support Reported cellular antiproliferation and xenograft tumor growth inhibition responses.

Why FLT3-IN-20 Cannot Be Replaced by Generic FLT3 Inhibitors


Generic substitution among FLT3 inhibitors is not scientifically valid due to divergent kinase selectivity profiles and differential vulnerability to secondary resistance mutations. Clinically used FLT3 inhibitors such as quizartinib, gilteritinib, and crenolanib exhibit distinct inhibitory spectra against FLT3-ITD, the gatekeeper mutation FLT3-D835Y, and the F691L resistance variant [1]. FLT3-IN-20 (34f) was selected as a tool compound specifically for its balanced potency across these variants and its high selectivity over the off-target CDK2 kinase, a feature that distinguishes it from earlier imidazo[1,2-b]pyridazine analogs that lacked this selectivity margin [1]. Consequently, experimental outcomes—ranging from cellular proliferation inhibition to in vivo tumor growth suppression—cannot be assumed to be equivalent when swapping FLT3-IN-20 for another FLT3-targeted agent.

Kinase selectivity divergence Generic FLT3 inhibitors differ in off-target kinase profiles; experimental readouts may shift.
Incomplete resistance mutation coverage Quizartinib lacks D835Y and F691L potency; substitution can miss gatekeeper-driven biology.
CDK2 off-target confounding Less selective analogs or pan-kinase agents may introduce CDK2-driven cell cycle effects.

FLT3-IN-20 (Compound 34f) Quantified Differentiation Evidence vs. Clinical Standards


Comparative Potency Against FLT3-ITD and FLT3-D835Y Mutants

FLT3-IN-20 (34f) inhibits recombinant FLT3-ITD with an IC50 of 4 nM and FLT3-D835Y with an IC50 of 1 nM. In a direct head-to-head comparison within the same assay system, FLT3-ITD inhibitory activity of 34f was comparable to the clinical standards quizartinib (IC50 10 ± 4 nM) and gilteritinib (IC50 12 ± 1 nM) [1]. For the FLT3-D835Y gatekeeper mutant, 34f retained potent inhibition (IC50 1 nM), which was comparable to gilteritinib (IC50 2 ± 0.3 nM), while quizartinib exhibited dramatically reduced potency (IC50 136 ± 2 nM) — representing a >100-fold difference [1]. This demonstrates 34f's balanced activity across two clinically relevant FLT3 mutational subtypes.

FLT3-ITD / D835Y Potency
Head-to-head
FLT3-ITD IC50 4 nM (34f); 10 nM (quizartinib), 12 nM (gilteritinib). D835Y IC50 1 nM (34f); 136 nM (quizartinib), 2 nM (gilteritinib).
Comparable potency context across FLT3 mutations; quizartinib drops >100-fold against D835Y.
Recombinant kinase assay data.
FLT3-ITD FLT3-D835Y Kinase Inhibition Acute Myeloid Leukemia

Activity Retention Against the FLT3-F691L Secondary Resistance Mutation

The F691L gatekeeper mutation is a known mechanism of resistance to certain FLT3 inhibitors, particularly type II inhibitors such as quizartinib. FLT3-IN-20 (34f) was tested against recombinant FLT3-ITD-F691L and showed an IC50 of 4 ± 3 nM. In the same assay, gilteritinib retained activity with an IC50 of 10 ± 5 nM, whereas quizartinib completely lost potency, with an IC50 >5 μM [1]. This >1000-fold advantage over quizartinib positions 34f as a viable research tool for studying F691L-driven resistance biology.

F691L Resistance Variant
Head-to-head
34f IC50 4 nM; gilteritinib 10 nM; quizartinib >5000 nM.
Retained F691L inhibition vs. quizartinib total loss; supports resistance model studies.
Recombinant FLT3-ITD-F691L assay.
FLT3-F691L Resistance Mutation Type I Inhibitor AML Relapse

Enhanced Selectivity Over CDK2 Compared to Closely Related Imidazo[1,2-b]pyridazine Analogs

Within the imidazo[1,2-b]pyridazine chemotype, many early analogs suffered from potent off-target inhibition of CDK2, a cyclin-dependent kinase that complicates phenotypic interpretation. Compound 34f (FLT3-IN-20) was designed to mitigate this liability. The IC50 of 34f against CDK2 is 493 nM, yielding a CDK2/FLT3-ITD selectivity ratio of 123 (493 nM / 4 nM) [1]. In contrast, closely related analogs in the same series (e.g., 34b, 34c, 34d) exhibited CDK2/FLT3-ITD ratios ranging from 1 to 82, with CDK2 IC50 values as low as 5–93 nM [1]. The phenyl substituent at position 3 of the imidazo[1,2-b]pyridazine ring in 34f specifically improves CDK2 selectivity while maintaining FLT3 potency.

CDK2 Off-target Selectivity
Head-to-head
Selectivity ratio 123 (CDK2/FLT3-ITD)
Improved margin over analogs (ratios 1–10); minimizes cell-cycle confounding.
Kinase panel, compared to imidazo[1,2-b]pyridazine derivatives.
Kinase Selectivity CDK2 Off-Target Effects Chemical Probe

Antiproliferative Efficacy in FLT3-ITD-Positive AML Cell Lines vs. Clinical Standards

In cellular assays, FLT3-IN-20 (34f) demonstrated strong antiproliferative activity against FLT3-ITD-positive AML cell lines MV4-11 (GI50 13 nM) and MOLM-13 (GI50 20 nM) [1]. These values were comparable to those obtained for quizartinib (MV4-11: 3 ± 1 nM; MOLM-13: 4 ± 4 nM) and gilteritinib (MV4-11: 26 ± 9 nM; MOLM-13: 34 ± 13 nM) in the same study [1]. Notably, 34f exhibited substantially weaker activity in FLT3-independent cell lines (SEM, CEM, NOMO-1, ML-2, K562), with GI50 values in the 0.140–4.275 μM range, confirming a FLT3-driven mechanism of action [1]. This profile is consistent with on-target FLT3 inhibition rather than general cytotoxicity.

AML Cell Antiproliferation
Head-to-head
MV4-11 GI50 13 nM (34f) vs 3 nM (quizartinib), 26 nM (gilteritinib); MOLM-13 20 nM vs 4 nM, 34 nM.
Comparable antiproliferative response in FLT3-ITD lines; on-target mechanism indicated.
72h proliferation assay; FLT3-independent lines show weak activity.
Antiproliferative Activity MV4-11 MOLM-13 Cellular Potency

In Vivo Tumor Growth Inhibition in MV4-11 Xenograft Model with No Observed Adverse Effects

FLT3-IN-20 (34f) was evaluated in vivo using MV4-11 xenograft-bearing mice. Oral administration of 34f at doses of 5 mg/kg and 10 mg/kg markedly blocked tumor growth compared to vehicle controls [1]. Importantly, no adverse effects were reported at either dose level during the treatment period [1]. This establishes a therapeutic window in a preclinical AML model. While direct comparator data in the same xenograft study is not provided for quizartinib or gilteritinib, the observed tumor growth inhibition at clinically relevant dose ranges supports the translational relevance of 34f as a research tool compound for in vivo pharmacology studies.

MV4-11 Xenograft Response
Reported
Tumor growth inhibition at 5–10 mg/kg oral 34f; no adverse effects noted.
Model-response context; direct comparator data needed to establish relative advantage.
Vehicle-controlled, single study; scale-up synthesis described.
In Vivo Efficacy Xenograft Model Tumor Growth Inhibition Tolerability

FLT3-IN-20 Recommended Research Applications Based on Quantified Differentiation


Investigating FLT3-D835Y Gatekeeper Mutation Biology

FLT3-IN-20 is the optimal selection for experiments requiring potent inhibition of the FLT3-D835Y gatekeeper mutant, where quizartinib is ineffective (>100-fold less potent) [1]. This scenario includes studying D835Y-driven resistance mechanisms, validating D835Y-positive AML cell models (e.g., MOLM-13 variant), and performing comparative pharmacology against clinical standards that retain D835Y activity (e.g., gilteritinib).

Modeling FLT3-F691L Secondary Resistance in AML

For research focused on the F691L gatekeeper mutation, a known clinical resistance variant, FLT3-IN-20 provides low nanomolar inhibition (IC50 4 nM) whereas quizartinib is inactive (>5 μM) [1]. This makes FLT3-IN-20 a valuable tool for dissecting F691L-mediated resistance signaling, evaluating combination therapies, and benchmarking novel inhibitors designed to overcome this mutation.

Chemical Biology Studies Requiring Minimal CDK2 Off-Target Activity

When FLT3-targeted phenotypic readouts could be confounded by CDK2 inhibition, FLT3-IN-20 (CDK2/FLT3-ITD selectivity ratio = 123) should be prioritized over structurally related imidazo[1,2-b]pyridazine analogs such as 34d (ratio = 2.75) or 34c (ratio = 10.4) [1]. This application is critical for target validation studies, transcriptomic/proteomic analyses following FLT3 inhibition, and any assay where CDK2-dependent cell cycle effects must be excluded.

In Vivo Pharmacology of FLT3-Driven AML Xenografts

FLT3-IN-20 has demonstrated in vivo efficacy and tolerability in the MV4-11 xenograft model at oral doses of 5–10 mg/kg [1]. This validation supports its use in preclinical studies examining tumor growth inhibition, pharmacodynamic biomarker modulation, and combination regimens. Researchers can leverage the published scale-up synthesis method for generating sufficient material for animal studies.

Application
Selection Property
Validation Focus
FLT3-D835Y mutation studies
D835Y inhibitory potency retention
Kinase and cell-based D835Y endpoint verification
FLT3-F691L resistance modeling
F691L potency retention vs. reference inhibitors
F691L kinase and proliferation assay confirmation
FLT3 pathway studies with minimal CDK2 interference
High CDK2 selectivity margin
CDK2 counter-screening in phenotypic and target-engagement assays
In vivo FLT3-driven AML xenograft research
Oral exposure and tolerability profile
Tumor growth inhibition and tolerability endpoints in MV4-11 model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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